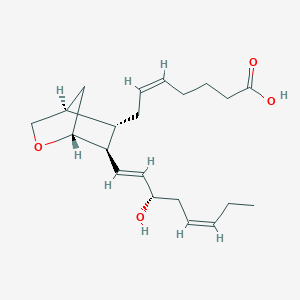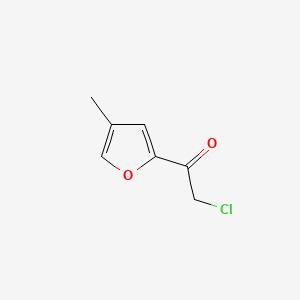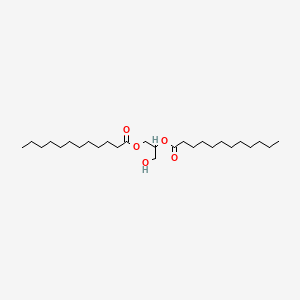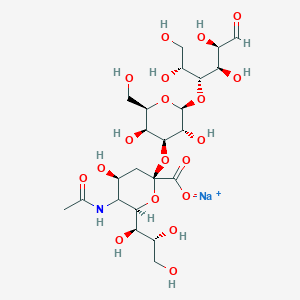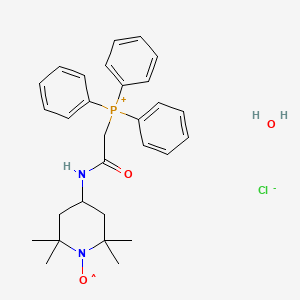
NecroX-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Necrox-5 (methanesulfonate) is a synthetic compound known for its ability to inhibit necrosis, a form of cell death caused by external factors such as toxins, radiation, or physical trauma . It is a cell-permeable inhibitor that demonstrates strong mitochondrial reactive oxygen species and peroxynitrite scavenging activity . This compound predominantly localizes in mitochondria, selectively blocking oxidative stress-induced necrotic cell death .
Scientific Research Applications
Necrox-5 (methanesulfonate) has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of necrosis and oxidative stress.
Biology: It is employed in cell biology research to investigate the pathways involved in cell death and survival.
Mechanism of Action
NecroX-5 has been reported to exert anti-inflammatory and anti-fibrotic effects via modulation of the TNFα/Dcn/TGFβ1/Smad2 pathway in hypoxia/reoxygenation-treated rat hearts . It also suppresses melanoma metastasis by reducing the expression of Rho-family GTPases . In addition, it can alleviate lipopolysaccharide-induced acute respiratory distress syndrome by inhibiting TXNIP/NLRP3 and NF-κB .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and the reactions are carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of Necrox-5 (methanesulfonate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Necrox-5 (methanesulfonate) undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents, leading to the formation of oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of this compound (methanesulfonate) .
Comparison with Similar Compounds
Similar Compounds
NecroX-7: Another compound in the NecroX series with similar necrosis-inhibiting properties.
Minocycline: An antioxidant that also exhibits neuroprotective effects.
Uniqueness
Necrox-5 (methanesulfonate) is unique due to its strong mitochondrial localization and selective inhibition of oxidative stress-induced necrotic cell death . Its ability to reduce mitochondrial reactive oxygen species and peroxynitrite makes it a potent inhibitor of necrosis compared to other similar compounds .
Properties
IUPAC Name |
5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(oxan-4-ylmethyl)-2-phenyl-1H-indol-7-amine;methanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3S.2CH4O3S/c29-32(30)12-8-28(9-13-32)18-20-14-22-16-23(21-4-2-1-3-5-21)27-25(22)24(15-20)26-17-19-6-10-31-11-7-19;2*1-5(2,3)4/h1-5,14-16,19,26-27H,6-13,17-18H2;2*1H3,(H,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWWDIWEZYRVMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1COCCC1CNC2=CC(=CC3=C2NC(=C3)C4=CC=CC=C4)CN5CCS(=O)(=O)CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O9S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of NecroX-5?
A1: this compound primarily acts as a mitochondrial reactive oxygen species (ROS) scavenger, protecting cells from oxidative stress-induced damage. [, , , ] It has also been shown to inhibit the mitochondrial calcium uniporter, preventing mitochondrial calcium overload. [, ]
Q2: What are the downstream effects of this compound's ROS scavenging activity?
A2: By scavenging mitochondrial ROS, this compound prevents the collapse of mitochondrial membrane potential, improves mitochondrial oxygen consumption, and limits myocardial damage during hypoxia/reoxygenation injury. [, ] It also inhibits NLRP3 inflammasome activation, reducing the release of pro-inflammatory cytokines like IL-1β. [, , ]
Q3: How does this compound impact cell death pathways?
A3: this compound has been shown to inhibit both necrosis and necroptosis, pathological forms of cell death. [, , , ] This effect is particularly relevant in models of ischemia-reperfusion injury. [, ] It can also influence apoptosis, depending on the specific cell type and insult. [, ]
Q4: Does this compound affect cellular signaling pathways?
A4: Yes, research indicates that this compound modulates various signaling pathways. For instance, it suppresses the TNFα/Dcn/TGFβ1/Smad2 pathway, contributing to its anti-inflammatory and anti-fibrotic effects. [] It has also been shown to inhibit the AKT pathway by reducing intracellular calcium levels, leading to decreased cancer cell migration. []
Q5: What is the molecular formula and weight of this compound?
A5: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they mention it is a derivative of cyclopentylamino carboxymethylthiazolylindole (NecroX). [] Further research and access to the full chemical structure are needed for a definitive answer.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided abstracts do not provide any information on the spectroscopic data of this compound.
Q7: Are there studies on the material compatibility and stability of this compound for different applications?
A7: The provided research focuses on the biological activity of this compound. Information on material compatibility and stability for non-biological applications is not discussed.
Q8: Does this compound exhibit any catalytic properties?
A8: The provided abstracts do not indicate any catalytic properties associated with this compound. Its primary mode of action revolves around its antioxidant and cell signaling modulation capabilities.
Q9: Have computational methods been used to study this compound?
A9: The provided abstracts do not mention the use of computational chemistry or modeling techniques like simulations, calculations, or QSAR models to study this compound.
Q10: How stable is this compound under various storage conditions?
A10: The abstracts do not provide information on the stability of this compound under various storage conditions.
Q11: What are the SHE (Safety, Health, and Environment) regulations surrounding this compound?
A11: The provided abstracts are focused on the therapeutic potential of this compound and do not include information regarding specific SHE regulations.
Q12: What is the ADME profile (absorption, distribution, metabolism, excretion) of this compound?
A12: The provided research primarily focuses on the in vitro and in vivo effects of this compound. Details about its ADME profile are not extensively discussed.
Q13: What is the in vivo efficacy of this compound in preclinical models?
A15: this compound has demonstrated efficacy in various preclinical models, including: * Acute lung injury: Reduces lung inflammation, plasma exudation, and histologic changes in LPS-induced lung injury models. [, ] * Retinal degeneration: Protects retinal neurons and improves retinal function in rodent models induced by N-methyl-N-nitrosourea and blue light exposure. [] * Ischemic reperfusion injury: Improves flap survival and reduces inflammation in a rat skin flap model. [] * Hypertension: Attenuates the development of hypertension in male spontaneously hypertensive rats. [, ] * Breast cancer metastasis: Inhibits lung metastasis and cell migration in a mouse model. []
Q14: Have any clinical trials been conducted with this compound?
A14: The provided abstracts do not mention any clinical trials conducted with this compound.
Q15: Are there known resistance mechanisms to this compound?
A15: The development of resistance to this compound is not discussed in the provided abstracts.
Q16: What is the toxicological profile of this compound?
A16: The provided abstracts primarily focus on the therapeutic potential of this compound. While no severe adverse effects are reported, comprehensive toxicological data and long-term effect studies are not discussed.
Q17: Are there any identified biomarkers for this compound efficacy or toxicity?
A17: The provided research does not identify specific biomarkers for predicting the efficacy, monitoring treatment response, or identifying adverse effects of this compound.
Q18: What analytical methods are used to characterize and quantify this compound?
A18: Details regarding the specific analytical methods used for characterizing and quantifying this compound are not provided in the abstracts.
Q19: What quality control measures are in place for this compound development and manufacturing?
A19: The abstracts do not provide information on quality control and assurance measures for this compound.
Q20: Does this compound elicit any immunogenic or immunological responses?
A20: The abstracts do not mention any information about this compound's potential to induce an immune response.
Q21: Does this compound interact with drug transporters?
A21: Information about this compound's interactions with drug transporters is not found within the provided abstracts.
Q22: Can this compound induce or inhibit drug-metabolizing enzymes?
A22: The provided research does not discuss any potential for this compound to induce or inhibit drug-metabolizing enzymes.
Q23: What is the biocompatibility and biodegradability profile of this compound?
A23: While the research highlights the protective effects of this compound in various biological systems, specific details regarding its biocompatibility and biodegradability are not explicitly provided.
Q24: Are there specific strategies for recycling or managing this compound waste?
A24: The abstracts focus on the therapeutic potential of this compound and do not discuss strategies for its recycling or waste management.
Q25: What research infrastructure and resources are crucial for advancing this compound research?
A25: While not explicitly stated in the abstracts, crucial resources for further research would include: * Access to the full chemical structure and synthesis protocols for this compound. * Standardized in vitro and in vivo models for studying various disease conditions. * High-throughput screening platforms for evaluating the activity of this compound and its analogs. * Advanced imaging techniques to monitor real-time drug distribution and target engagement.
Q26: What are the historical milestones in this compound research?
A26: The provided abstracts represent a snapshot of current research on this compound. Specific historical milestones or a detailed timeline of its development are not provided.
Q27: What are the potential cross-disciplinary applications of this compound?
A31: Given its protective effects against oxidative stress and modulation of inflammation and fibrosis, this compound holds potential for cross-disciplinary applications in: * Cardiology: Treatment of ischemia-reperfusion injury, heart failure, and other cardiovascular diseases. [, , ] * Pulmonology: Management of acute lung injury, acute respiratory distress syndrome, and pulmonary fibrosis. [, , , ] * Neurology: Treatment of neurodegenerative diseases such as Parkinson's disease and retinal degeneration. [, , ] * Oncology: Adjuvant therapy to prevent metastasis and improve the efficacy of existing cancer treatments. [, ] * Dermatology: Treatment of inflammatory skin conditions like atopic dermatitis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

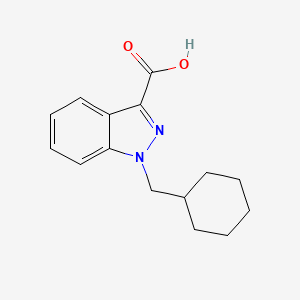
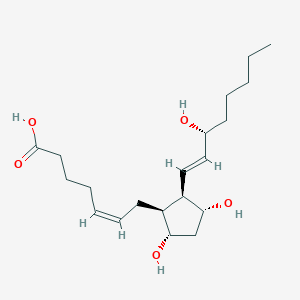
![2-[1-Cyclohexyl-1-[1-cyclohexyl-1-(oxiran-2-yl)propoxy]propyl]oxirane;2-[[2-ethyl-1-[2-ethyl-1-(oxiran-2-ylmethyl)cyclohexyl]oxycyclohexyl]methyl]oxirane](/img/structure/B593215.png)
![N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride](/img/structure/B593216.png)

